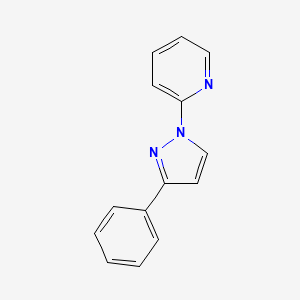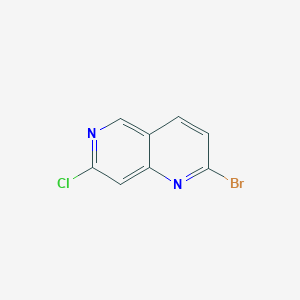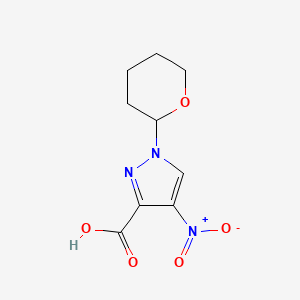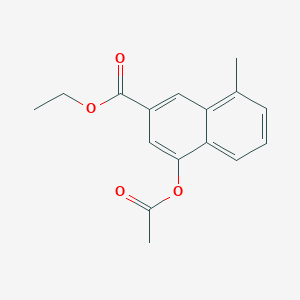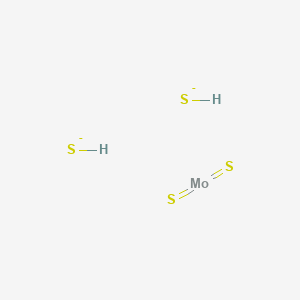
bis(sulfanylidene)molybdenum;sulfanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(sulfanylidene)molybdenum;sulfanide: is a chemical compound with the molecular formula H₈MoS₄. It is also known by other names such as tiomolibdic acid and dihydrogen (tetrasulfidomolybdate) . This compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(sulfanylidene)molybdenum;sulfanide typically involves the reaction of molybdenum compounds with sulfur sources under controlled conditions. One common method is the reaction of molybdenum trioxide (MoO₃) with hydrogen sulfide (H₂S) at elevated temperatures. This reaction produces molybdenum disulfide (MoS₂), which can further react with additional sulfur to form this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process requires precise control of temperature and pressure to ensure the desired product’s purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Bis(sulfanylidene)molybdenum;sulfanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of sulfur atoms.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). These reactions typically occur under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions involve the replacement of sulfur atoms with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce molybdenum oxides, while reduction reactions can yield molybdenum sulfides .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, bis(sulfanylidene)molybdenum;sulfanide is used as a precursor for synthesizing other molybdenum compounds. It is also employed in catalytic processes and as a reagent in various organic and inorganic reactions .
Biology: It is studied for its role in enzyme inhibition and as a potential therapeutic agent .
Medicine: In medicine, this compound is investigated for its potential use in treating diseases related to copper metabolism. Its ability to chelate copper ions makes it a candidate for treating conditions such as Wilson’s disease .
Industry: Industrially, the compound is used in the production of lubricants, catalysts, and other materials. Its unique properties make it valuable in various industrial applications, including the manufacturing of advanced materials and chemical intermediates .
Mecanismo De Acción
The mechanism of action of bis(sulfanylidene)molybdenum;sulfanide involves its interaction with metal ions and biological molecules. The compound can chelate metal ions, forming stable complexes that inhibit the activity of metal-dependent enzymes. This chelation process is crucial for its therapeutic effects, particularly in conditions related to metal ion imbalance .
Comparación Con Compuestos Similares
Molybdenum disulfide (MoS₂): A related compound with similar sulfur content but different structural properties.
Ammonium tetrathiomolybdate: Another molybdenum-sulfur compound with distinct applications and properties.
Uniqueness: Bis(sulfanylidene)molybdenum;sulfanide is unique due to its specific molecular structure and the presence of multiple sulfur atoms. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
H2MoS4-2 |
|---|---|
Peso molecular |
226.2 g/mol |
Nombre IUPAC |
bis(sulfanylidene)molybdenum;sulfanide |
InChI |
InChI=1S/Mo.2H2S.2S/h;2*1H2;;/p-2 |
Clave InChI |
VVRHUOPINLMZBL-UHFFFAOYSA-L |
SMILES canónico |
[SH-].[SH-].S=[Mo]=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


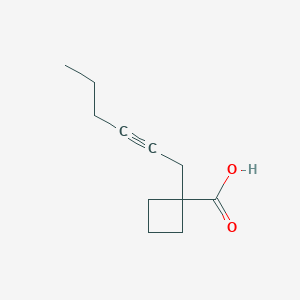
![6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13922190.png)
![3-[5-[(E)-(7-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13922204.png)
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13922210.png)
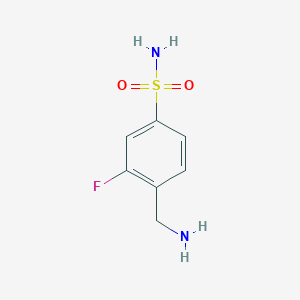
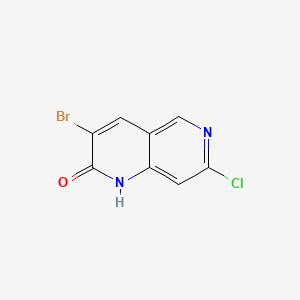

![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13922230.png)

